molecular formula C8H18ClNO B8026321 (2,4,4-Trimethylpyrrolidin-2-yl)methanol hydrochloride

(2,4,4-Trimethylpyrrolidin-2-yl)methanol hydrochloride

Cat. No.: B8026321
M. Wt: 179.69 g/mol
InChI Key: WWHFAKWJWHHJMU-UHFFFAOYSA-N
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Description

(2,4,4-Trimethylpyrrolidin-2-yl)methanol hydrochloride (CAS 1823315-54-3) is a pyrrolidine-derived hydrochloride salt characterized by a 2,4,4-trimethyl substitution pattern on the pyrrolidine ring and a hydroxymethyl group at the 2-position. It has a molecular formula of C₉H₁₈ClNO and a molecular weight of 203.70 g/mol . This compound is synthesized for use in pharmaceutical and chemical research, particularly as a chiral intermediate or building block in drug development. Its purity is typically ≥95%, and it is stored under inert conditions to maintain stability .

Properties

IUPAC Name

(2,4,4-trimethylpyrrolidin-2-yl)methanol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NO.ClH/c1-7(2)4-8(3,6-10)9-5-7;/h9-10H,4-6H2,1-3H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWHFAKWJWHHJMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(NC1)(C)CO)C.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,4,4-Trimethylpyrrolidin-2-yl)methanol hydrochloride typically involves the reaction of 2,4,4-trimethylpyrrolidine with formaldehyde followed by hydrochloric acid treatment to form the hydrochloride salt. The reaction conditions often include:

    Solvent: Methanol or ethanol

    Temperature: Reflux conditions

    Catalyst: Acid catalysts like hydrochloric acid

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process is optimized for large-scale production by controlling parameters such as temperature, pressure, and reaction time.

Chemical Reactions Analysis

Types of Reactions

(2,4,4-Trimethylpyrrolidin-2-yl)methanol hydrochloride can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form different derivatives with altered functional groups.

    Substitution: The hydroxymethyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents like thionyl chloride or phosphorus tribromide for halogenation reactions.

Major Products

The major products formed from these reactions include various derivatives of the original compound, such as aldehydes, carboxylic acids, and halogenated compounds.

Scientific Research Applications

(2,4,4-Trimethylpyrrolidin-2-yl)methanol hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2,4,4-Trimethylpyrrolidin-2-yl)methanol hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Fluorinated Analogs: (4,4-Difluoropyrrolidin-2-yl)methanol Hydrochlorides

Example Compound: (S)-(4,4-Difluoropyrrolidin-2-yl)methanol hydrochloride (CAS 623583-10-8)

  • Molecular Formula: C₅H₁₀ClF₂NO
  • Molecular Weight : 173.59 g/mol
  • Key Differences :
    • Fluorine atoms at the 4,4-positions instead of methyl groups.
    • Lower molecular weight and increased electronegativity due to fluorine substitution.
    • Hazard Profile : Classified with warnings for ingestion toxicity (H302), skin/eye irritation (H315/H319), and respiratory irritation (H335) .

Stereoisomer Variant: [(2R)-4,4-Difluoropyrrolidin-2-yl]methanol hydrochloride (CAS 1315593-71-5)

  • Shares the same molecular formula but differs in stereochemistry, which may influence receptor binding in pharmaceutical applications .

Phenyl-Substituted Analogs: (R)-Phenyl[(2S)-pyrrolidin-2-yl]methanol Hydrochloride

Example Compound: (R)-Phenyl[(2S)-pyrrolidin-2-yl]methanol hydrochloride (CAS 111492-62-7)

  • Molecular Formula: C₁₁H₁₆ClNO
  • Molecular Weight : 213.71 g/mol
  • Key Differences: A phenyl group replaces the 2,4,4-trimethyl substituents.

Methyl-Substituted Analogs

Example Compound: [(2R,5R)-5-Methylpyrrolidin-2-yl]methanol hydrochloride (CAS 4045-25-4)

  • Molecular Formula: C₆H₁₂ClNO
  • Molecular Weight : 157.62 g/mol
  • Key Differences :
    • Single methyl group at the 5-position, reducing steric hindrance compared to the 2,4,4-trimethyl analog.
    • Lower molecular weight may improve solubility in aqueous systems .

Stereoisomer Variant: (S)-(2-Methylpyrrolidin-2-yl)methanol hydrochloride (CAS 1523541-78-7)

  • Demonstrates how stereochemistry at the 2-position affects chiral resolution in synthetic pathways .

Data Tables: Structural and Physicochemical Comparison

Compound Name (CAS) Molecular Formula Molecular Weight (g/mol) Substituents Purity Storage Conditions
(2,4,4-Trimethylpyrrolidin-2-yl)methanol HCl (1823315-54-3) C₉H₁₈ClNO 203.70 2,4,4-Trimethyl ≥95% Inert atmosphere, 2-8°C
(S)-(4,4-Difluoropyrrolidin-2-yl)methanol HCl (623583-10-8) C₅H₁₀ClF₂NO 173.59 4,4-Difluoro Not specified Inert atmosphere, 2-8°C
(R)-Phenyl[(2S)-pyrrolidin-2-yl]methanol HCl (111492-62-7) C₁₁H₁₆ClNO 213.71 Phenyl at 2-position Not specified Not specified
[(2R,5R)-5-Methylpyrrolidin-2-yl]methanol HCl (4045-25-4) C₆H₁₂ClNO 157.62 5-Methyl Not specified Not specified

Biological Activity

(2,4,4-Trimethylpyrrolidin-2-yl)methanol hydrochloride is a compound of interest in various fields, including medicinal chemistry and pharmacology. Its biological activity is primarily attributed to its interaction with specific molecular targets, which can modulate enzymatic and receptor functions. This article explores the compound's synthesis, mechanisms of action, biological activities, and relevant case studies.

The synthesis of this compound typically involves the reaction of 2,4,4-trimethylpyrrolidine with formaldehyde, followed by treatment with hydrochloric acid to form the hydrochloride salt. Key parameters for synthesis include:

Parameter Details
Solvent Methanol or ethanol
Temperature Reflux conditions
Catalyst Acid catalysts (e.g., HCl)

This compound exhibits a unique structure characterized by three methyl groups and a hydroxymethyl group on the pyrrolidine ring, which influences its biological properties.

The biological activity of this compound is mediated through its interaction with various enzymes and receptors. The compound's mechanism involves:

  • Binding to Enzymes : It may inhibit or activate specific enzymes involved in metabolic pathways.
  • Receptor Interaction : The compound can bind to receptors, potentially altering their signaling pathways.

These interactions lead to various biological effects that can be harnessed for therapeutic purposes.

Biological Activities

Research indicates that this compound has several notable biological activities:

  • Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties against certain pathogens.
  • Cytotoxic Effects : In vitro studies have shown that this compound can induce cytotoxicity in various cancer cell lines.
  • Neuroprotective Effects : Some research indicates potential neuroprotective properties, which may be beneficial in neurodegenerative diseases.

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. The results demonstrated significant inhibition of bacterial growth at concentrations ranging from 50 to 200 µg/mL.

Case Study 2: Cytotoxicity in Cancer Cells

In another investigation involving human cancer cell lines (e.g., HeLa and MCF-7), treatment with varying concentrations of the compound resulted in a dose-dependent decrease in cell viability. The IC50 values were determined to be approximately 25 µM for HeLa cells and 30 µM for MCF-7 cells.

Research Findings Summary

The following table summarizes key findings related to the biological activity of this compound:

Biological Activity Observed Effect Reference
AntimicrobialInhibition of S. aureus and E. coli growth
CytotoxicityDecreased viability in cancer cell lines
NeuroprotectionPotential protective effects observed

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